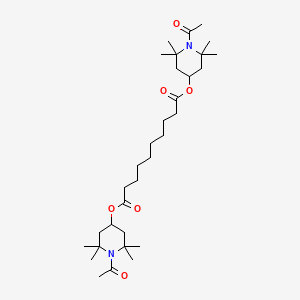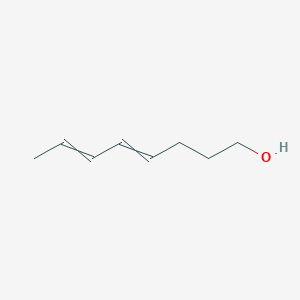![molecular formula C14H14O2 B14423527 (5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene CAS No. 85799-18-4](/img/structure/B14423527.png)
(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[45]dec-3-ene is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the hexa-2,4-diyn-1-ylidene moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts that facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the target compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Propriétés
Numéro CAS |
85799-18-4 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(5R)-2-hexa-2,4-diynylidene-1,10-dioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C14H14O2/c1-2-3-4-5-8-13-9-11-14(16-13)10-6-7-12-15-14/h8-9,11H,6-7,10,12H2,1H3/t14-/m1/s1 |
Clé InChI |
RNEORCMLRJNFGE-CQSZACIVSA-N |
SMILES isomérique |
CC#CC#CC=C1C=C[C@]2(O1)CCCCO2 |
SMILES canonique |
CC#CC#CC=C1C=CC2(O1)CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




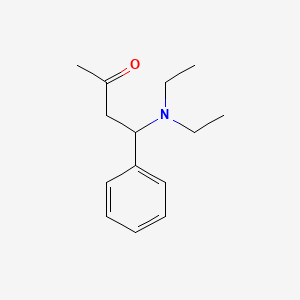
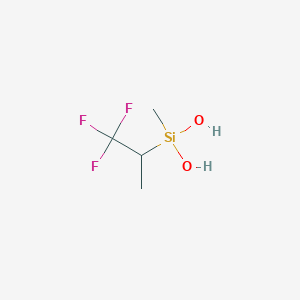




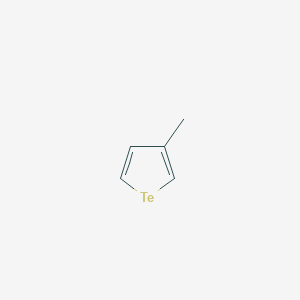
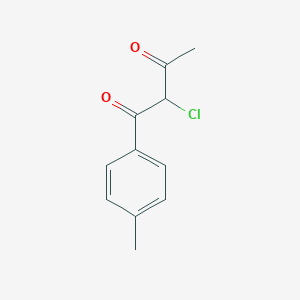
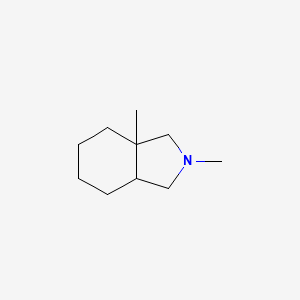
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
